3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione
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Overview
Description
3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione is a useful research compound. Its molecular formula is C14H18O2S2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione typically involves the reaction of cyclopentanol with cyclobutene-1,2-dione in the presence of a suitable catalyst . The reaction conditions may vary, but common methods include heating the reactants under reflux in an organic solvent such as ether or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the cyclopentyloxy groups are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions[][1].
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological macromolecules[][1].
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development[][1].
Mechanism of Action
The mechanism of action of 3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function . Pathways involved in its action include redox reactions and nucleophilic substitution, which can modulate the activity of target molecules .
Comparison with Similar Compounds
3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione can be compared with similar compounds such as:
3,4-Dibutoxy-3-cyclobutene-1,2-dione: This compound is used in the synthesis of dyes and sensors.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Known for its use in pharmaceutical intermediates and photoconducting materials.
Properties
Molecular Formula |
C14H18O2S2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3,4-dicyclopentyloxycyclobut-3-ene-1,2-dithione |
InChI |
InChI=1S/C14H18O2S2/c17-13-11(15-9-5-1-2-6-9)12(14(13)18)16-10-7-3-4-8-10/h9-10H,1-8H2 |
InChI Key |
RKPYLPQTHSXVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=S)C2=S)OC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.